N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide
Description
N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been studied for their anti-inflammatory, antimicrobial, anticancer, and other pharmacological properties .
Properties
IUPAC Name |
N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-14(19)16-13-9-5-6-11-10-18(17-15(11)13)12-7-3-4-8-12/h10,12-13H,2-9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPRQPXUKPDLFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCCC2=CN(N=C12)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide typically involves the reaction of cyclopentanone with hydrazine to form the corresponding hydrazone, followed by cyclization to form the indazole ring. The propanamide group is then introduced through acylation reactions. Industrial production methods may involve optimized reaction conditions such as microwave-assisted synthesis to improve yield and reduce reaction times .
Chemical Reactions Analysis
N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Scientific Research Applications
N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound has shown potential as an anti-inflammatory and antimicrobial agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer progression.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide involves its interaction with specific molecular targets such as enzymes and receptors. For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, leading to reduced production of pro-inflammatory mediators like prostaglandins .
Comparison with Similar Compounds
Similar compounds to N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)propanamide include other indazole derivatives such as:
3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: Known for its anti-inflammatory activity.
2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.
6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2′,3′1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine: A novel inhibitor of COX-2.
These compounds highlight the diverse biological activities and potential therapeutic applications of indazole derivatives.
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